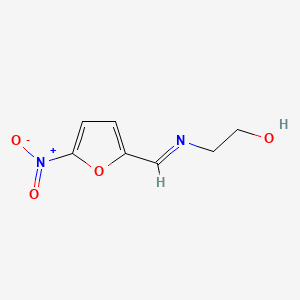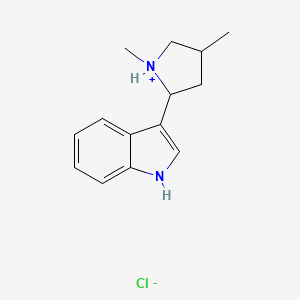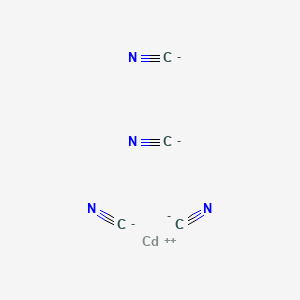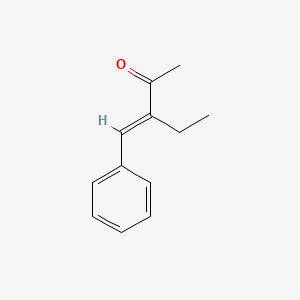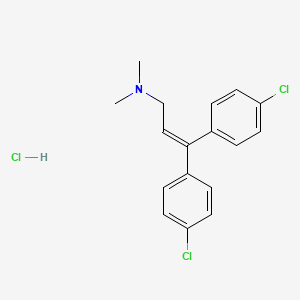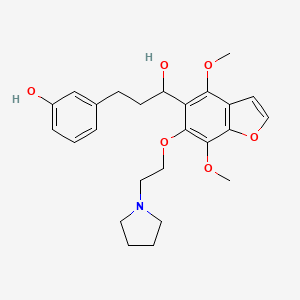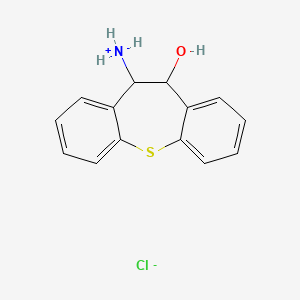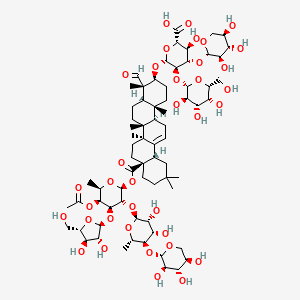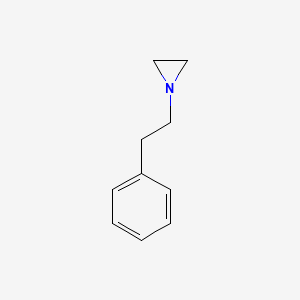
1-(2-Phenylethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)aziridine is an organic compound featuring a three-membered aziridine ring attached to a 2-phenylethyl group. Aziridines are known for their high ring strain, making them reactive intermediates in organic synthesis. The phenylethyl group adds further complexity and potential for diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with an epoxide under basic conditions to form the aziridine ring. Another method includes the cyclization of 2-phenylethylamine with a halogenated compound in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often includes the use of oxide catalysts and high temperatures to effect the dehydration and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of acyclic amine derivatives.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to form secondary amines.
Substitution Reactions: The aziridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products:
Acyclic Amines: Formed through nucleophilic ring opening
Aziridine N-oxides: Formed through oxidation
Substituted Aziridines: Formed through substitution reactions
Scientific Research Applications
1-(2-Phenylethyl)aziridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)aziridine involves the high ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can form aziridinium ions in the presence of electrophiles, which then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- N-(1-Phenylethyl)aziridine-2-carboxylate
- N-(1-Phenylethyl)aziridine-2-carbaldehyde
- N-(1-Phenylethyl)aziridine-2-methanol
Comparison: 1-(2-Phenylethyl)aziridine is unique due to its simple structure and high reactivity, making it a versatile intermediate in organic synthesis. Compared to its similar compounds, it lacks additional functional groups, which can make it more straightforward to use in certain reactions .
Properties
CAS No. |
3164-46-3 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-2-4-10(5-3-1)6-7-11-8-9-11/h1-5H,6-9H2 |
InChI Key |
QSHMWSLFNQLCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


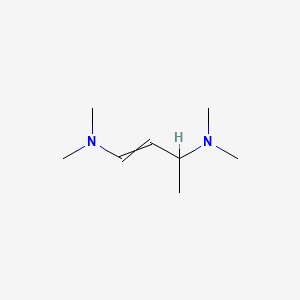
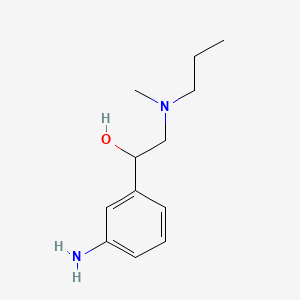
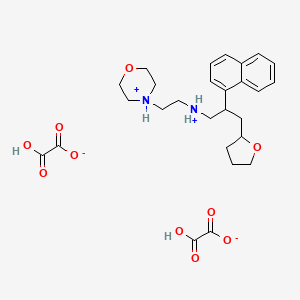
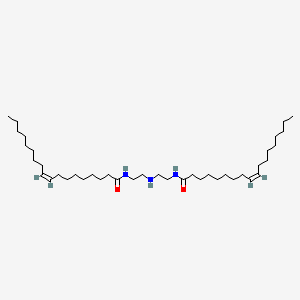
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
